

Technical Support Center: Navigating the Structural Characterization of 6-Methylpyridazine-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbaldehyde

Cat. No.: B1603829

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Welcome to the technical support center for **6-Methylpyridazine-3-carbaldehyde**. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. The unique electronic properties of the pyridazine ring, while valuable in drug design, can present specific challenges during structural elucidation.^[1] This document provides troubleshooting guidance and in-depth FAQs to help you navigate these complexities and ensure the integrity of your analytical data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

NMR is the primary tool for the structural verification of **6-Methylpyridazine-3-carbaldehyde**. However, the inherent properties of the pyridazine heterocycle often lead to predictable yet challenging spectral features.

FAQ 1: Why are the proton signals for my pyridazine ring overlapping and difficult to assign in the ¹H NMR spectrum?

Root Cause Analysis: The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly deshields the ring protons, pushing them downfield

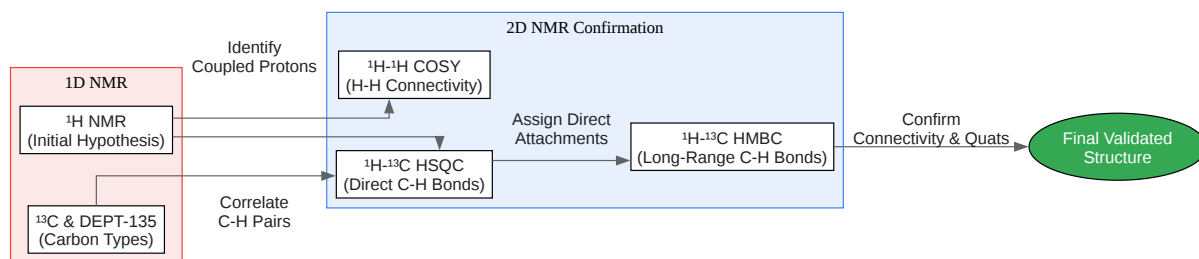
(typically >7.5 ppm).[2] This effect, combined with the electron-withdrawing nature of the C3-carbaldehyde group, compresses the chemical shift window for the two aromatic protons. Furthermore, the spin-spin coupling between these protons can create complex splitting patterns that are not always first-order, making direct assignment challenging.

Troubleshooting & Resolution Protocol: A definitive assignment requires a suite of 2D NMR experiments. This multi-step approach provides a self-validating system for your assignment.

Step-by-Step Protocol: 2D NMR for Unambiguous Assignment

- **Acquire High-Resolution ^1H NMR:** Obtain a standard 1D proton spectrum with good signal-to-noise and resolution.
- **Acquire $^{13}\text{C}\{^1\text{H}\}$ NMR:** Obtain a standard 1D carbon spectrum, including a DEPT-135 experiment to differentiate CH from quaternary carbons.
- **Run a ^1H - ^1H COSY Experiment:** This experiment will identify coupled proton systems. You should observe a clear correlation between the two pyridazine ring protons (H4 and H5).
- **Run a ^1H - ^{13}C HSQC Experiment:** This experiment correlates each proton directly to the carbon it is attached to. This will unambiguously link the proton signals of the methyl group, the two ring protons, and the aldehyde proton to their respective carbon signals.
- **Run a ^1H - ^{13}C HMBC Experiment:** This is the crucial final step. The Heteronuclear Multiple Bond Correlation experiment shows couplings between protons and carbons that are 2-3 bonds away.[3] This allows you to piece the molecular fragments together.
 - The aldehyde proton (CHO) should show a correlation to the C3 carbon.
 - The H4 proton should show correlations to C3, C5, and C6.
 - The H5 proton should show correlations to C3, C4, and the methyl carbon.
 - The methyl protons (CH_3) should show a correlation to the C6 carbon.

Workflow for NMR Assignment



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Caption: Workflow for unambiguous NMR assignment.

Predicted Spectroscopic Data The following table provides predicted NMR chemical shifts. Actual values may vary based on solvent and concentration.

Atom	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Key HMBC Correlations
CHO	9.9 - 10.2	190 - 195	C3
H4	8.0 - 8.3	125 - 130	C3, C5, C6
H5	7.7 - 7.9	135 - 140	C3, C4, Methyl C
CH ₃	2.7 - 2.9	20 - 25	C6, C5
C3	-	150 - 155	CHO, H4, H5
C6	-	160 - 165	CH ₃ , H5

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is critical for confirming molecular weight and elemental composition. The pyridazine ring's aromatic nature and nitrogen content lead to characteristic fragmentation

patterns.

FAQ 2: My mass spectrum shows a complex fragmentation pattern with a weak molecular ion peak. Is this normal?

Root Cause Analysis: Yes, this is common for pyridazine derivatives under high-energy ionization methods like Electron Impact (EI). The pyridazine ring is prone to characteristic fragmentation pathways, primarily the retro-Diels-Alder reaction, which involves the loss of a stable dinitrogen (N_2) molecule.^[4] This fragmentation can be so favorable that it diminishes the intensity of the molecular ion peak. The aldehyde and methyl substituents offer additional fragmentation routes.

Troubleshooting & Resolution Protocol: To obtain clear mass data, a combination of ionization techniques and high-resolution analysis is recommended.

Step-by-Step Protocol: Confirming Molecular Formula

- **Use a Soft Ionization Technique:** Instead of EI, use Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, significantly increasing the abundance of the molecular ion ($[M+H]^+$ or $[M+Na]^+$).^[5]
- **Perform High-Resolution Mass Spectrometry (HRMS):** HRMS provides a highly accurate mass measurement (to within 5 ppm). This allows you to calculate the elemental formula of the molecular ion and key fragments, confirming that your compound is indeed $C_6H_6N_2O$ and not an isomer or impurity.
- **Analyze Tandem MS (MS/MS):** Isolate the molecular ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID). This controlled fragmentation will help you piece together the structure and confirm the connectivity of the methyl and aldehyde groups to the pyridazine core.

Predicted Mass Spectrometry Data The following table lists the expected m/z values for key ions.

Ion	Formula	Predicted Exact Mass (m/z)	Notes
[M+H] ⁺	C ₆ H ₇ N ₂ O ⁺	123.0553	Protonated molecular ion (common in ESI) [6]
[M+Na] ⁺	C ₆ H ₆ N ₂ ONa ⁺	145.0372	Sodium adduct (common in ESI)[6]
[M] ⁺	C ₆ H ₆ N ₂ O ⁺	122.0480	Molecular ion (common in EI)[6]
[M-N ₂] ⁺	C ₆ H ₆ O ⁺	94.0419	Result of retro-Diels-Alder fragmentation
[M-CHO] ⁺	C ₅ H ₅ N ₂ ⁺	93.0453	Loss of the formyl radical

Section 3: X-ray Crystallography Challenges

Obtaining a single crystal for X-ray diffraction provides the ultimate structural proof. However, inducing small, polar molecules like **6-Methylpyridazine-3-carbaldehyde** to form high-quality crystals can be difficult.

FAQ 3: I am struggling to grow single crystals of **6-Methylpyridazine-3-carbaldehyde**. What strategies can I try?

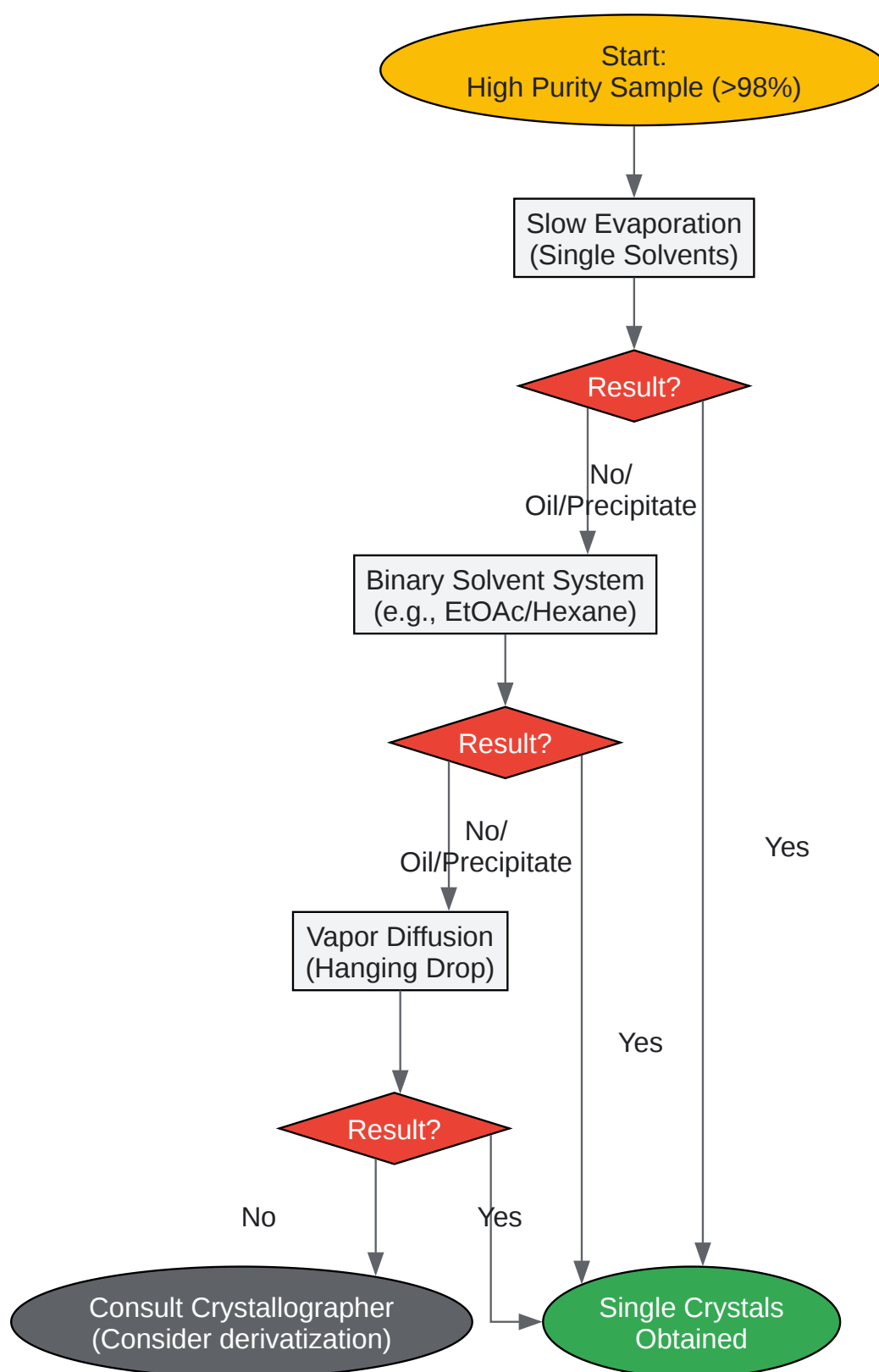
Root Cause Analysis: The molecule's high dipole moment, a characteristic of the pyridazine ring, can lead to strong intermolecular interactions that may favor rapid precipitation or oiling out over slow, ordered crystal growth.[1] The aldehyde group is also a potential site for side reactions or decomposition over time, which can disrupt the crystallization process. Finally, the compound's relatively simple and somewhat flexible structure (rotation of the aldehyde group) can make it difficult for it to pack into a well-ordered crystal lattice.

Troubleshooting & Resolution Protocol: A systematic screening of crystallization conditions is necessary. The goal is to find a condition where the compound's solubility is moderately low, allowing for slow crystal nucleation and growth.

Step-by-Step Protocol: Crystallization Screening

- Ensure Highest Purity: Start with material that is >98% pure as determined by HPLC and NMR. Impurities are potent inhibitors of crystallization.
- Screen Solvents:
 - Single Solvents: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, methanol). Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then to 4°C.
 - Binary Solvent Systems: If single solvents fail, use a binary system. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
- Employ Vapor Diffusion: This is a highly effective technique.
 - Hanging Drop: Dissolve your compound in a good solvent and place a small drop (~2-5 μL) on a siliconized coverslip. Invert this slip over a well containing a poor solvent. The poor solvent will slowly diffuse into the drop, gradually decreasing the solubility of your compound and promoting crystal growth.
 - Liquid-Liquid: Place your compound solution in a small vial. Carefully layer a less dense, miscible poor solvent on top. Crystals may form at the interface.
- Control Temperature: Slow evaporation at different temperatures (room temperature, 4°C) can yield different crystal forms.

Decision Tree for Crystallization Troubleshooting



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Caption: Decision workflow for troubleshooting crystallization.

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